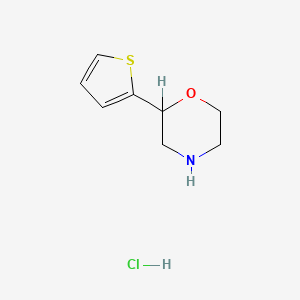
2,6-dichloro-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-3-hydroxybenzoic acid is an organic compound with the molecular weight of 207.01 . It is also known as dichlorosalicylic acid. The IUPAC name for this compound is 2,6-dichloro-3-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-3-hydroxybenzoic acid can be represented by the InChI code: 1S/C7H4Cl2O3/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2,10H, (H,11,12) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2,6-dichloro-3-hydroxybenzoic acid is a powder with a melting point of 122-124°C . It is insoluble in water but soluble in alkali and organic solvent .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-dichloro-3-hydroxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,6-dichlorophenol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,6-dichlorophenol is reacted with sodium hydroxide and carbon dioxide to form 2,6-dichloro-1,4-benzoquinone.", "Step 2: 2,6-dichloro-1,4-benzoquinone is then treated with sulfuric acid to form 2,6-dichloro-1,4-benzoquinone-3-carboxylic acid.", "Step 3: The resulting compound is then oxidized using potassium permanganate to form 2,6-dichloro-3-hydroxybenzoic acid.", "Step 4: The product is purified by treating it with hydrochloric acid, followed by sodium bicarbonate and sodium chloride, and finally water." ] } | |
Numéro CAS |
4641-37-6 |
Nom du produit |
2,6-dichloro-3-hydroxybenzoic acid |
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



